Pafbg

Description

Platelet-associated fibrinogen (PAFbg) is a protein complex detected on the surface of platelets, primarily involved in adhesion and activation mechanisms. It is quantified using flow cytometry and serves as a biomarker for platelet activation in pathological conditions, particularly malignancies. Elevated this compound levels have been observed in leukemia, lung cancer, and hepatoma patients, suggesting its role in thrombotic complications associated with cancer progression. This compound interacts with glycoprotein (GP) complexes, such as GPIIb/IIIa, to mediate fibrinogen binding, though its binding mechanism remains distinct from other platelet surface markers .

Properties

CAS No. |

80387-94-6 |

|---|---|

Molecular Formula |

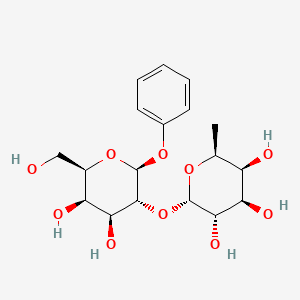

C18H26O10 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H26O10/c1-8-11(20)13(22)15(24)17(25-8)28-16-14(23)12(21)10(7-19)27-18(16)26-9-5-3-2-4-6-9/h2-6,8,10-24H,7H2,1H3/t8-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 |

InChI Key |

XUSMCHNFKFZYCZ-KHFTUBCFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC=C3)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC=C3)CO)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Clinical Levels of this compound and PAFn in Patient Groups

| Patient Group | Number of Cases | This compound Level (vs. Control) | PAFn Level (vs. Control) | Correlation (this compound-PAFn) |

|---|---|---|---|---|

| Leukemia | 9 | ↑↑↑ | ↑↑↑ | $ r = 0.67 $ |

| Lung Cancer | 15 | ↑↑↑ | ↑↑↑ | $ r = 0.72 $ |

| Hepatoma | 8 | ↑↑↑ | ↑↑↑ | $ r = 0.61 $ |

Data derived from flow cytometry analysis of platelet surface proteins .

Table 2: Functional Comparison of this compound and Related Compounds

Research Findings and Mechanistic Insights

- This compound and PAFn Synergy : The positive correlation between this compound and PAFn underscores their roles as co-markers of platelet activation, though their structural differences likely contribute to specialized functions in thrombosis and metastasis .

- Glycoprotein Independence : The lack of inhibitory effects by GPIIb/IIIa and GPIb antibodies on this compound binding suggests unique binding sites or conformational states, emphasizing the complexity of platelet adhesion mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.